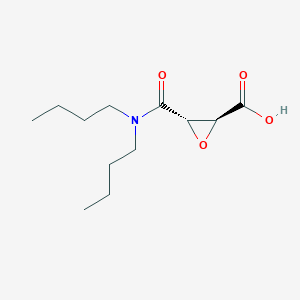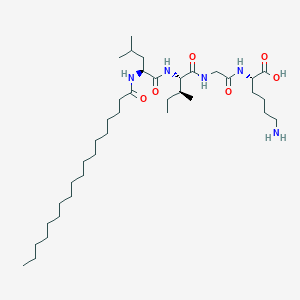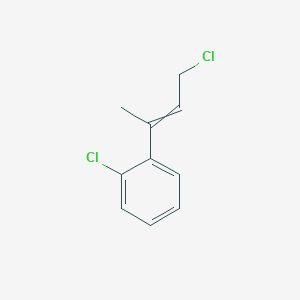![molecular formula C10H10N4OS B12588016 N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide](/img/structure/B12588016.png)
N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring, which is known for its versatility in medicinal chemistry. The compound’s structure includes a pyridine ring and a thiadiazole ring, making it a valuable scaffold for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide typically involves the reaction of 2-thiophenemethanamine with N-methyl-5-(4-pyridinyl)thiophen-2-ylmethanamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles, such as amines or halides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, such as enzymes and receptors . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but with a methyl group on the thiadiazole ring.
Acetazolamide: Contains a thiadiazole ring and is used as a carbonic anhydrase inhibitor.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
N-Methyl-N-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)acetamide is unique due to its specific combination of a pyridine ring and a thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H10N4OS |
|---|---|
Poids moléculaire |
234.28 g/mol |
Nom IUPAC |
N-methyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C10H10N4OS/c1-7(15)14(2)10-13-12-9(16-10)8-3-5-11-6-4-8/h3-6H,1-2H3 |
Clé InChI |
BXASUFZTRHXWHK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)C1=NN=C(S1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[4-(3,4-Dimethoxyphenyl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B12587934.png)
![4-[4-(Benzyloxy)-2,5-dimethylphenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B12587939.png)


![Quinoxaline, 2-(3-chlorophenyl)-3-[(4-chlorophenyl)methyl]-](/img/structure/B12587953.png)

![(3S)-1-[(S)-Benzenesulfinyl]-2-(methylsulfanyl)hexan-3-ol](/img/structure/B12587971.png)




![Ethyl 2-[(dibutylamino)methyl]prop-2-enoate](/img/structure/B12588010.png)
![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)

